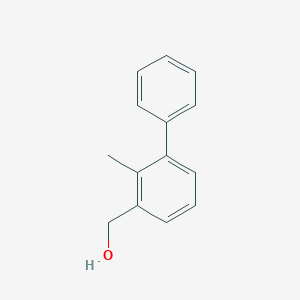

2-Methyl-3-biphenylmethanol

概要

説明

2-Methyl-3-biphenylmethanol is an organic compound with the molecular formula C14H14O. It is a white to off-white crystalline solid with a melting point of 73-76°C and a boiling point of approximately 330.9°C . This compound is used as a pharmaceutical intermediate and in organic chemical synthesis .

Synthetic Routes and Reaction Conditions:

Suzuki Coupling Reaction: One common method involves a Suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and phenyl substituted boric acid or phenyl substituted borate. This reaction is carried out at temperatures ranging from 10-150°C for 1-12 hours under the action of an alkali.

Industrial Production Methods:

- The industrial production of this compound typically involves the use of polyethylene glycol as a catalyst, with biphenylcarboxaldehyde, sodium hydroxide, and formaldehyde as reactants. This method ensures high yield and good product quality, with over 99% purity achieved without the need for further purification .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form various alcohol derivatives.

Substitution: The compound can participate in substitution reactions, particularly in the presence of strong bases or acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.

Substitution: Conditions often involve the use of strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

作用機序

Target of Action

This compound is a pharmaceutical intermediate and organic chemical synthesis reagent , which suggests that it may be used in the synthesis of various drugs, each with their own unique targets.

Biochemical Pathways

Given the lack of information on the specific biological targets of 2-Methyl-3-biphenylmethanol, it’s difficult to summarize the affected biochemical pathways and their downstream effects. The compound can be synthesized via a suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and phenyl substituted boric acid or phenyl substituted borate .

Action Environment

The synthesis of this compound involves a suzuki coupling reaction carried out at 10-150°c for 1-12 hours under the action of an alkali .

科学的研究の応用

Chemical Properties and Structure

2-Methyl-3-biphenylmethanol has the molecular formula and features a biphenyl structure with a hydroxyl group. Its unique properties include high solubility in organic solvents and the ability to form stable complexes with metal ions, making it valuable in various chemical reactions.

Organic Synthesis

2M3BM serves as a key intermediate in the synthesis of various organic compounds. Notable applications include:

- Synthesis of Bifenthrin : It is primarily used in the production of bifenthrin, a widely utilized pyrethroid insecticide. The compound is crucial for creating the active ingredient through multi-step synthetic pathways involving Grignard reactions and coupling processes .

- Catalysis : As a chiral auxiliary, 2M3BM facilitates asymmetric synthesis, enabling the production of enantiomerically enriched compounds. It acts as a ligand for transition metals in catalytic processes, enhancing enantioselective transformations .

Pharmaceutical Applications

The compound is integral in medicinal chemistry for developing pharmaceutical agents. Its structural diversity allows researchers to modulate biological activity effectively. Specific applications include:

- Drug Development : It has been explored in synthesizing PD-L1 inhibitors and other therapeutic agents, leveraging its aromatic backbone to enhance pharmacological properties .

Biochemical Studies

In biological research, 2M3BM is utilized to study enzyme interactions and biochemical pathways. Its role as a hydrolytic product in the metabolism of pyrethroid insecticides has been documented, providing insights into environmental biochemistry.

Material Science

2M3BM has potential applications in materials science, particularly in developing advanced materials like liquid crystals and polymers. Its ability to impart unique optical and mechanical properties makes it suitable for specialized applications .

Agricultural Chemistry

Beyond its role in insecticide synthesis, 2M3BM is also used as a building block for other agricultural chemicals, contributing to crop protection strategies .

Case Studies

Future Prospects

As research continues to evolve, the significance of this compound is likely to expand into new areas such as sustainable chemistry and advanced drug development. Ongoing studies are expected to explore its potential further in catalysis and material science, solidifying its role as a versatile compound in organic synthesis.

類似化合物との比較

- 2-Methyl-3-phenylbenzyl Alcohol

- 3-Hydroxymethyl-2-methylbiphenyl

- 2-Methylbiphenyl-3-methanol

Comparison:

- Uniqueness: 2-Methyl-3-biphenylmethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as an intermediate in the synthesis of various compounds. Its high purity and stability make it particularly valuable in pharmaceutical and industrial applications .

生物活性

2-Methyl-3-biphenylmethanol (also known as 2-methyl-3-phenyl benzyl alcohol) is a compound with significant biological activity, particularly in the context of its role in enzymatic reactions and as a potential therapeutic agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological implications.

This compound is primarily synthesized through Grignard reactions, which involve the coupling of specific aromatic compounds. The synthesis typically utilizes toluene as a solvent and involves multiple steps, including filtration and recrystallization to obtain pure product . The compound appears as white crystalline solids, soluble in organic solvents like toluene and ethanol but insoluble in water .

Enzymatic Hydrolysis

One of the notable biological activities of this compound is its role as a hydrolytic product in the metabolism of pyrethroid insecticides. It has been identified as a significant metabolite for bifenthrin, a commonly used pyrethroid. Studies have shown that human carboxylesterases (hCE-1 and hCE-2) exhibit strong hydrolytic activity towards this compound, indicating its importance in detoxifying pyrethroids in mammals .

| Enzyme | Substrate | Kinetic Parameters |

|---|---|---|

| hCE-1 | This compound | Specific Activity: High |

| hCE-2 | This compound | Specific Activity: Moderate |

This table summarizes the enzymatic activity of carboxylesterases towards this compound, highlighting the differing efficiencies of the two enzymes.

Inhibition of PD-1/PD-L1 Interaction

Recent research has uncovered that derivatives of this compound act as effective inhibitors of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. Compounds derived from this scaffold have demonstrated promising results in blocking this pathway, thereby enhancing T-cell responses against tumors . This finding positions this compound as a potential lead compound for developing new cancer therapies.

Case Studies

- Metabolism of Pyrethroids : A study focused on the hydrolysis rates of various pyrethroids found that this compound was produced during the metabolism of bifenthrin. The research highlighted the enzyme specificity and kinetic parameters involved in this metabolic pathway, underscoring the compound's relevance in toxicology and pharmacology .

- Cancer Therapeutics : In a pharmacological study, derivatives based on the this compound scaffold were tested for their ability to inhibit PD-1/PD-L1 interactions. The results indicated that these compounds could effectively enhance immune responses in preclinical models, suggesting their potential use in cancer treatment protocols .

特性

IUPAC Name |

(2-methyl-3-phenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTLHJPGBIVQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074101 | |

| Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76350-90-8 | |

| Record name | 2-Methyl[1,1′-biphenyl]-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76350-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3-methanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-Methyl-3-biphenylmethanol highlighted in the research?

A1: The research primarily focuses on the role of this compound as a key intermediate in the synthesis of Bifenthrin [, ]. Bifenthrin is a pyrethroid insecticide widely used in agricultural and residential pest control.

Q2: The research mentions challenges in synthesizing this compound. Can you elaborate on a novel approach described?

A2: One study [] describes a novel method for preparing this compound that utilizes toluene as the solvent instead of the conventional tetrahydrofuran. This method employs a series of reactions including Grignard reactions and coupling reactions using pure benzene, which the researchers claim prevents the formation of byproducts.

Q3: Beyond its use in Bifenthrin synthesis, are there any other applications or research directions being explored for this compound?

A3: Interestingly, this compound serves as a scaffold in the development of potential Positron Emission Tomography (PET) tracers for Programmed Cell Death 1 Ligand 1 (PD-L1) []. This research explores the potential of using this compound to create imaging agents that could help visualize and quantify PD-L1 expression in tumors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。